Octan-1-amine;octane-1-sulfonic acid
Description
Octan-1-amine (CAS: 111-86-4) is a primary aliphatic amine with an eight-carbon alkyl chain (C₈H₁₉N). It is widely used in materials science, particularly as a surface modifier in polypropylene nanocomposites to enhance hydrophobicity and interfacial adhesion .
Octane-1-sulfonic acid (C₈H₁₈O₃S) is a sulfonic acid derivative with an eight-carbon chain. Its sodium salt (CAS: 5324-84-5) is a key surfactant in industrial applications, such as nickel electroplating (as a brightener) and ion-pair chromatography due to its strong anionic character and solubility .
Properties
CAS No. |
827622-73-1 |
|---|---|
Molecular Formula |
C16H37NO3S |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
octan-1-amine;octane-1-sulfonic acid |
InChI |
InChI=1S/C8H19N.C8H18O3S/c1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7-8-12(9,10)11/h2-9H2,1H3;2-8H2,1H3,(H,9,10,11) |
InChI Key |
IBTPMBGIDCJIMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN.CCCCCCCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Octan-1-amine: can be synthesized through the reduction of octanenitrile using hydrogen in the presence of a catalyst such as Raney nickel.
Octane-1-sulfonic acid: can be prepared by sulfonation of octane using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods:
Octan-1-amine: is industrially produced by the catalytic hydrogenation of octanenitrile.
Octane-1-sulfonic acid: is produced by the direct sulfonation of octane with sulfur trioxide in a continuous flow reactor.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octan-1-amine can be oxidized to octanone using oxidizing agents like potassium permanganate.
Reduction: Octane-1-sulfonic acid can be reduced to octane-1-sulfonate using reducing agents like sodium borohydride.
Substitution: Both compounds can undergo nucleophilic substitution reactions. For example, octan-1-amine can react with alkyl halides to form secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation of Octan-1-amine: Octanone.
Reduction of Octane-1-sulfonic acid: Octane-1-sulfonate.
Substitution of Octan-1-amine: Secondary amines.
Scientific Research Applications
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology:
- Employed in the preparation of mobile phase buffers for high-performance liquid chromatography (HPLC) analysis of peptides and proteins .
Medicine:
- Investigated for its potential antimicrobial properties against certain bacterial strains.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Octan-1-amine: interacts with cellular membranes, altering their permeability and affecting cellular processes.
Octane-1-sulfonic acid: acts as a surfactant, reducing surface tension and facilitating the interaction between hydrophobic and hydrophilic molecules.
Comparison with Similar Compounds
Comparison with Aliphatic Amines
Key Findings :
- Longer-chain amines (e.g., octadecan-1-amine) exhibit higher hydrophobicity, making them suitable for lubricants, whereas shorter chains like octan-1-amine are optimal for polymer nanocomposites .
- Decan-1-amine, with intermediate chain length, balances solubility and surfactant properties for industrial formulations.
Comparison with Sulfonic Acids and Derivatives
Key Findings :
- Octane-1-sulfonic acid’s sodium salt outperforms shorter-chain analogues (e.g., hexane-1-sulfonic acid) in electroplating due to enhanced micelle stability and surface tension reduction .
- Methanesulfonate derivatives lack the hydrophobic tail required for surfactant applications but are preferred in electrolytes for high ionic conductivity .
Comparison with Carboxylate Surfactants
Key Findings :
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